REACTION_SMILES
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[C:27]([O:28][CH2:29][CH3:30])(=[O:31])[CH3:32].[CH3:12][O:13][c:14]1[cH:15][cH:16][c:17]([NH2:20])[cH:18][cH:19]1.[CH3:1][O:2][c:3]1[cH:4][c:5]([CH:6]=[O:7])[cH:8][cH:9][c:10]1[OH:11].[CH3:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26].[CH3:33][OH:34]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([CH:6]=[N:20][c:17]2[cH:16][cH:15][c:14]([O:13][CH3:12])[cH:19][cH:18]2)[cH:8][cH:9][c:10]1[OH:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C=O)ccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Type
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product
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Smiles
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COc1ccc(N=Cc2ccc(O)c(OC)c2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |